![molecular formula C14H18Br2N2 B1330068 1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide CAS No. 14208-08-3](/img/structure/B1330068.png)

1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

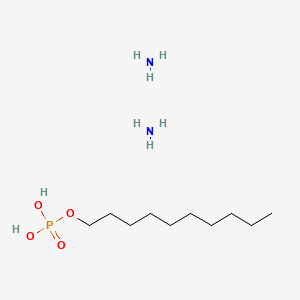

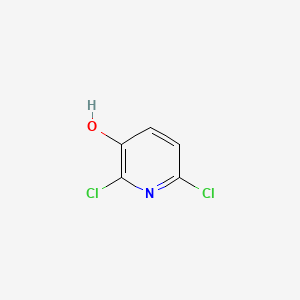

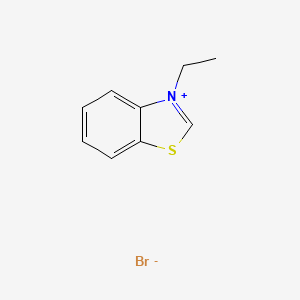

“1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide” is a chemical compound with the CAS Number: 14208-08-3 . It has a molecular weight of 374.12 . The IUPAC name for this compound is 1-[4-(1-pyridiniumyl)butyl]pyridinium dibromide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2.2BrH/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16;;/h1-6,9-12H,7-8,13-14H2;2*1H/q+2;;/p-2 . The InChI key is OZXBTPBFHBTLJM-UHFFFAOYSA-L .Physical And Chemical Properties Analysis

This compound is a salt . More specific physical and chemical properties are not available in the search results.Scientific Research Applications

Complex Formation with Metal Ions

1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide can be used to create complex metal compounds. For instance, its reaction with silver oxide results in a dinuclear complex. This complex maintains its structure in solution, as indicated by 1H NMR spectroscopic studies. Similarly, transmetalation with PdCl2(CH3CN)2 produces a mononuclear palladium complex with a chelating C,N,C pincer ligand, showing potential in coordination chemistry and catalysis (Brown et al., 2009).

Catalytic Applications

The compound's derivatives have been used in catalytic activities. Ruthenium complexes derived from it show promising results in transfer hydrogenation of carbonyl compounds. This indicates its potential role in facilitating chemical reactions (Danopoulos et al., 2002).

Functionalized Ionic Liquids

Functionalized ionic liquids derived from this compound exhibit unique solvent properties. They are particularly effective as extracting agents of pyridine from fuels, showing potential in fuel purification processes. The modification of the pyridinium substituent significantly affects the hydrogen bond donor character of the cation, enhancing its extractive capabilities (Verdía et al., 2017).

Luminescent Lanthanide Compounds

Derivatives of this compound have been explored for creating luminescent lanthanide compounds. These compounds are particularly relevant in biological sensing, where their luminescent properties can be utilized for detecting specific biomolecules or cellular processes (Halcrow, 2005).

Coordination Polymers and Fluorescent Properties

The compound has also been involved in the formation of novel coordination polymers, which have interesting thermal stability and fluorescent properties. These properties are significant in material science, particularly in the development of new materials with specific thermal and optical characteristics (Li et al., 2012).

properties

IUPAC Name |

1-(4-pyridin-1-ium-1-ylbutyl)pyridin-1-ium;dibromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2.2BrH/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16;;/h1-6,9-12H,7-8,13-14H2;2*1H/q+2;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXBTPBFHBTLJM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CCCC[N+]2=CC=CC=C2.[Br-].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40931329 |

Source

|

| Record name | 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide | |

CAS RN |

14208-08-3 |

Source

|

| Record name | Pyridinium, 1,1'-tetramethylenebis-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014208083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane](/img/structure/B1329995.png)